8-Azaguanine
Overview
Description
Mechanism of Action
Target of Action
8-Azaguanine is a triazolo analog of guanine . Its primary target is the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) . HGPRTase plays a crucial role in the purine salvage pathway, which recycles purines from degraded DNA to synthesize new DNA and RNA molecules .
Mode of Action
This compound functions as an antimetabolite . It closely resembles guanine and competes with it in the metabolism of living organisms . HGPRTase incorporates this compound into ribonucleic acids via the formation of 8-azaguanosine monophosphate (azaGMP), which leads to the blockage of purine nucleotide synthesis .
Biochemical Pathways
The incorporation of this compound into ribonucleic acids disrupts the purine nucleotide biosynthesis pathway . This disruption affects the synthesis of DNA and RNA, which are essential for cell growth and division. The downstream effects include retardation of malignant neoplasms .
Pharmacokinetics
It is known that this compound is easily incorporated into ribonucleic acids , suggesting that it may have good bioavailability.
Result of Action
This compound shows antineoplastic activity and has been used in the treatment of acute leukemia . By inhibiting purine nucleotide synthesis, it disrupts DNA and RNA synthesis, thereby inhibiting the growth and division of cancer cells .
Biochemical Analysis
Biochemical Properties
8-Azaguanine plays a significant role in biochemical reactions due to its structural similarity to guanine. It is known to inhibit purine nucleotide biosynthesis by being incorporated into ribonucleic acids. The enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) can incorporate this compound via the formation of 8-azaguanosine monophosphate (azaGMP), leading to the blockage of purine nucleotide synthesis . Additionally, this compound interacts with purine nucleoside phosphorylase, further influencing purine metabolism .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . In normal cells, this compound can be incorporated into ribonucleic acids, disrupting normal cellular functions. It competes with guanine to disturb the modification of tRNA and interferes with the initiation of translation by suppressing the formation of 43S and 80S ribosome initiation complexes, thereby inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into ribonucleic acids, where it acts as an antimetabolite. This incorporation leads to the inhibition of purine nucleotide biosynthesis. In normal cells, the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) incorporates this compound via the formation of 8-azaguanosine monophosphate (azaGMP), blocking purine nucleotide synthesis . Additionally, this compound’s cell poisoning action is suggested to be due to an interaction of the charge-transfer type between molecules of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can inhibit the growth of several transplantable and spontaneous tumors in mice . The stability and degradation of this compound over time can influence its long-term effects on cellular function. For instance, serum levels of this compound between 30 and 50 pg per ml were noted two minutes after injection, but none was detectable thereafter .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . The therapeutic potentialities of this compound are influenced by its dosage. High doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism. It functions as an antimetabolite and is easily incorporated into ribonucleic acids . The enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) incorporates this compound via the formation of 8-azaguanosine monophosphate (azaGMP), blocking purine nucleotide synthesis . This incorporation disrupts normal purine metabolism and influences metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into ribonucleic acids, influencing its localization and accumulation within cells . The equilibrative nucleoside transporter 1 (ENT1) has been identified as a critical transporter for nucleosides, including this compound, in plants . This transporter plays a role in the cellular import and distribution of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by its incorporation into ribonucleic acids. It can replace a proportion of the guanine residues in ribonucleic acids, affecting its activity and function
Preparation Methods
Azaguanine-8 can be synthesized through various synthetic routes. One common method involves the reaction of 5-amino-1,2,3-triazole with formamide under specific conditions . The compound is typically obtained as a white to off-white crystalline powder . Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Azaguanine-8 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Azaguanine-8 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleobase analogs and their chemical properties.
Biology: It is incorporated into ribonucleic acids (RNA) and used to study RNA metabolism and function.
Medicine: Azaguanine-8 has been studied for its antineoplastic activity and has been used in the treatment of acute leukemia.
Industry: It is used in the development of novel immunomodulatory drugs and other pharmaceutical applications.
Comparison with Similar Compounds
Azaguanine-8 is unique among purine analogs due to its specific structure and biological activity. Similar compounds include:
Guanine: The natural nucleobase that Azaguanine-8 closely resembles.
6-Mercaptopurine: Another purine analog used in cancer treatment.
Thioguanine: A purine analog with similar antineoplastic properties.
Azaguanine-8 stands out due to its specific incorporation into RNA and its unique mechanism of action in inhibiting purine nucleotide biosynthesis .
Properties
IUPAC Name |
5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074508 | |
Record name | 8-Azaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | 8-azaguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134-58-7 | |
Record name | Azaguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-azaguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-AZAGUANINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-AZAGUANINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q150359I72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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